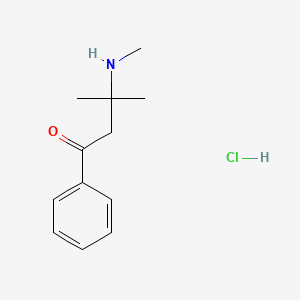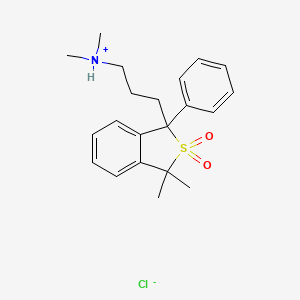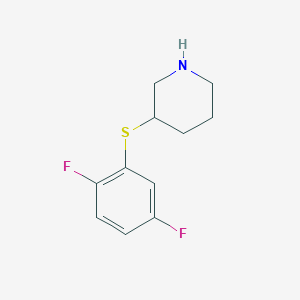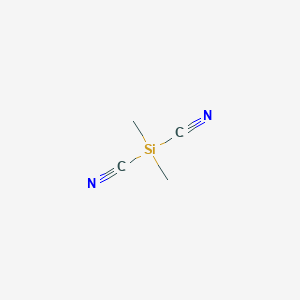
Silanedicarbonitrile, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyanodimethylsilane is an organosilicon compound with the molecular formula C_4H_6N_2Si It is characterized by the presence of two cyano groups attached to a silicon atom, which is also bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyanodimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium cyanide in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
(CH3)2SiCl2+2NaCN→(CH3)2Si(CN)2+2NaCl
Industrial Production Methods: On an industrial scale, the production of dicyanodimethylsilane typically involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat management. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dicyanodimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH_4) is often used as a reducing agent.
Substitution: Halides like sodium chloride or alkoxides such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO_2) and other silicon-containing by-products.
Reduction: Dimethylsilylamine derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dicyanodimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Research is ongoing into its potential use in the modification of biomolecules for improved stability and functionality.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of dicyanodimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups can participate in nucleophilic addition or substitution reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Dichlorodimethylsilane: Similar in structure but with chlorine atoms instead of cyano groups.
Dimethyldichlorosilane: Another related compound with different reactivity due to the presence of chlorine atoms.
Cyanotrimethylsilane: Contains one cyano group and three methyl groups attached to silicon.
Uniqueness: Dicyanodimethylsilane is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other organosilicon compounds
Propiedades
Número CAS |
5158-09-8 |
|---|---|
Fórmula molecular |
C4H6N2Si |
Peso molecular |
110.19 g/mol |
Nombre IUPAC |
[cyano(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C4H6N2Si/c1-7(2,3-5)4-6/h1-2H3 |
Clave InChI |
XRRLRPCAMVHBDK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


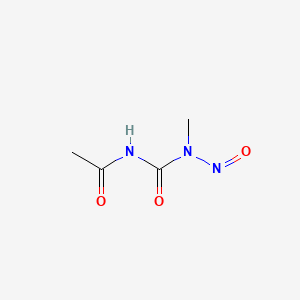
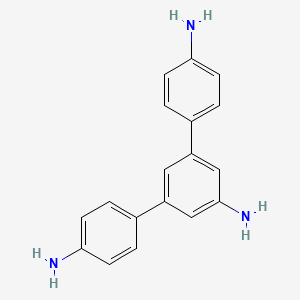
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
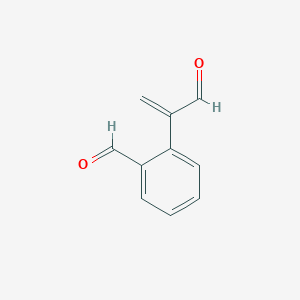
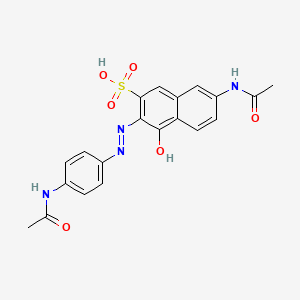

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
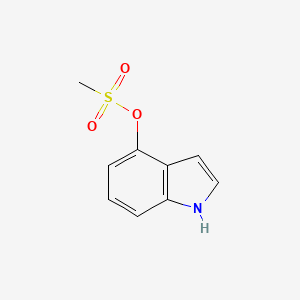
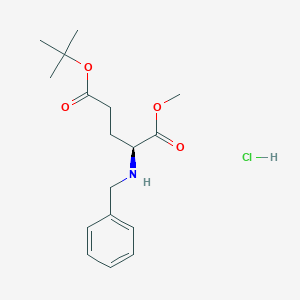
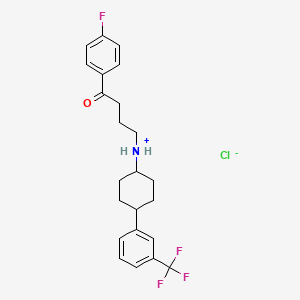
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
